Z-2-Fluoro-3-(3-pyridyl)acrylic acid
Overview
Description
Z-2-Fluoro-3-(3-pyridyl)acrylic acid: is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom and a pyridyl group attached to an acrylic acid backbone. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Scientific Research Applications
Chemistry: Z-2-Fluoro-3-(3-pyridyl)acrylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways .
Medicine: While not directly used as a therapeutic agent, this compound can serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .
Industry: In industrial settings, this compound may be used in the development of new materials, such as polymers and coatings, that benefit from the unique properties imparted by the fluorine atom and pyridyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid typically involves the reaction of 3-pyridylacrylic acid with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a specific range to ensure the selective introduction of the fluorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions: Z-2-Fluoro-3-(3-pyridyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The fluorine atom or the pyridyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Mechanism of Action
The mechanism of action of Z-2-Fluoro-3-(3-pyridyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological effects . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .
Comparison with Similar Compounds
- 2-Fluoro-3-(3-pyridyl)acrylic acid
- 3-Fluoro-3-(3-pyridyl)acrylic acid
- 2-Chloro-3-(3-pyridyl)acrylic acid
- 2-Bromo-3-(3-pyridyl)acrylic acid
Uniqueness: Z-2-Fluoro-3-(3-pyridyl)acrylic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridyl group also contributes to its distinct properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFUUOVZEHIBNV-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)O)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247138 | |
Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-42-0 | |
Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359435-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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